HR488B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26ClN3O4S |

|---|---|

Molecular Weight |

488.0 g/mol |

IUPAC Name |

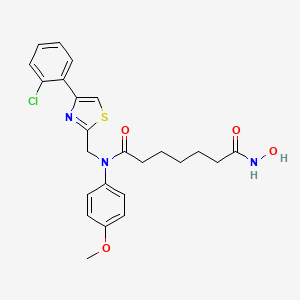

N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide |

InChI |

InChI=1S/C24H26ClN3O4S/c1-32-18-13-11-17(12-14-18)28(24(30)10-4-2-3-9-22(29)27-31)15-23-26-21(16-33-23)19-7-5-6-8-20(19)25/h5-8,11-14,16,31H,2-4,9-10,15H2,1H3,(H,27,29) |

InChI Key |

XAOFTTATCDLUAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)CCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

HR488B: A Deep Dive into its Mechanism of Action for Colorectal Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HR488B is an investigational, novel, and potent small molecule inhibitor of Histone Deacetylase 1 (HDAC1) that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC).[1][2][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the E2F1/Rb/HDAC1 signaling axis. It provides a comprehensive overview of the molecular events initiated by this compound, leading to cell cycle arrest and apoptosis in cancer cells. This document also summarizes key quantitative data and outlines the methodologies of pivotal experiments that have elucidated the compound's function, aiming to provide a thorough resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Targeting the E2F1/Rb/HDAC1 Axis

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of HDAC1.[1][2][3] This inhibition sets off a cascade of events centered around the E2F1/Rb/HDAC1 complex, a critical regulator of cell cycle progression.[1][2][3]

The canonical function of this complex involves the retinoblastoma protein (Rb) binding to the E2F1 transcription factor, thereby repressing its activity and preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[4][5] HDAC1 is recruited to this complex, where it deacetylates histones, leading to a condensed chromatin structure that further silences E2F1 target genes.[4]

This compound disrupts this process through the following key steps:

-

Direct Inhibition of HDAC1: this compound binds to HDAC1 with high affinity, inhibiting its enzymatic activity.[1][3]

-

Decreased Rb Phosphorylation: The inhibition of HDAC1 by this compound leads to a significant decrease in the phosphorylation of the Rb protein.[1][2][3] While the precise link between HDAC1 inhibition and reduced Rb phosphorylation is an area of ongoing investigation, it is a critical downstream effect of this compound action.[2]

-

Stabilization of the E2F1/Rb/HDAC1 Complex: The hypophosphorylated state of Rb strengthens its association with E2F1, preventing the release of this transcription factor.[1][2][3]

-

Suppression of E2F1-Mediated Transcription: With E2F1 sequestered in the inactive complex, the transcription of its target genes, which are essential for cell cycle progression (e.g., Cyclin D1, CDK4), is significantly downregulated.[2][6]

This sequence of events culminates in cell cycle arrest at the G0/G1 phase and the induction of apoptosis, thereby inhibiting the growth of colorectal cancer cells.[1][2][3]

Downstream Cellular Effects

Beyond the primary mechanism of cell cycle arrest, treatment with this compound has been shown to induce a range of cellular stress responses that contribute to its anti-tumor activity:

-

Mitochondrial Dysfunction: this compound treatment leads to mitochondrial dysfunction.[1][2][3]

-

Reactive Oxygen Species (ROS) Generation: The compound causes an accumulation of reactive oxygen species within the cancer cells.[1][2][3]

-

DNA Damage Accumulation: this compound induces DNA damage, further contributing to cell death.[1][2][3]

These downstream effects likely result from the altered transcriptional landscape caused by E2F1 inhibition and the broader consequences of HDAC1 inhibition on cellular homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibition of HDAC Isoforms by this compound

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 1.24 |

| HDAC2 | 10.42 |

| HDAC6 | > 10,000 |

| HDAC8 | > 10,000 |

Data sourced from in vitro enzymatic assays.[7]

Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase |

| HCT116 | DMSO (Control) | Baseline |

| HCT116 | This compound (0.5 µM) | Increased |

| HCT116 | This compound (1 µM) | Significantly Increased |

| HT29 | DMSO (Control) | Baseline |

| HT29 | This compound (0.5 µM) | Increased |

| HT29 | This compound (1 µM) | Significantly Increased |

Note: Specific percentage increases are detailed in the source publication and show a dose-dependent effect.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro HDAC Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC1, HDAC2, HDAC6, and HDAC8 enzymes were used.

-

A fluorogenic substrate was incubated with each HDAC isoform in the presence of varying concentrations of this compound or a vehicle control.

-

The reaction was allowed to proceed for a specified time at 37°C.

-

A developer solution was added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.

-

Fluorescence was measured using a plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of this compound on the cell cycle distribution of colorectal cancer cells.

-

Methodology:

-

HCT116 and HT29 cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.5 µM and 1 µM) for 24 hours.[2][6]

-

After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.

-

Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Samples were incubated in the dark to allow for DNA staining.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

-

Western Blot Analysis

-

Objective: To evaluate the effect of this compound on the expression levels of key proteins in the E2F1/Rb/HDAC1 pathway.

-

Methodology:

-

Colorectal cancer cells were treated with this compound or DMSO for a specified duration.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Rb, Rb, E2F1, CDK4, Cyclin D1, Ac-H3, Ac-H4, and a loading control like GAPDH or β-actin).

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via inhibition of the E2F1/Rb/HDAC1 axis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Conclusion

This compound represents a promising therapeutic candidate for colorectal cancer, with a well-defined mechanism of action centered on the inhibition of HDAC1 and the subsequent suppression of the E2F1 signaling pathway. The preclinical data strongly support its ability to induce cell cycle arrest and apoptosis in CRC cells. Further investigation, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound in a clinical setting.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle-dependent recruitment of HDAC-1 correlates with deacetylation of histone H4 on an Rb-E2F target promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The three members of the pocket proteins family share the ability to repress E2F activity through recruitment of a histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

HR488B: A Selective HDAC1 Inhibitor for Colorectal Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of HR488B, a potent and selective small-molecule inhibitor of Histone Deacetylase 1 (HDAC1). This compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC), positioning it as a promising candidate for further therapeutic development. This document details its selectivity profile, mechanism of action, and the experimental protocols used to characterize its activity.

Data Presentation: In Vitro Selectivity of this compound

This compound exhibits potent inhibitory activity against HDAC1 and demonstrates significant selectivity over other HDAC isoforms, particularly class I and IIb enzymes. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.

| HDAC Isoform | This compound IC50 (nM) | SAHA IC50 (nM) | Selectivity (fold vs. HDAC1) |

| HDAC1 | 1.24 | 15.12 | - |

| HDAC2 | 10.42 | - | 8.4-fold |

| HDAC6 | >10,000 | - | >8064-fold |

| HDAC8 | >10,000 | - | >8064-fold |

Data compiled from in vitro HDAC inhibition assays.[1][2] SAHA (Vorinostat) is included as a reference pan-HDAC inhibitor.

Mechanism of Action: Targeting the E2F1/Rb/HDAC1 Axis

This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 signaling pathway, a critical regulator of cell cycle progression.[3][4][5] In many cancers, including colorectal cancer, the retinoblastoma protein (Rb) is hyper-phosphorylated, leading to the dissociation of the E2F1 transcription factor. Liberated E2F1 then activates the transcription of genes necessary for cell cycle progression, particularly the G1 to S phase transition.

This compound's inhibition of HDAC1 leads to a decrease in the phosphorylation of Rb.[1][5] This hypo-phosphorylated state of Rb allows it to bind to and sequester E2F1, preventing its transcriptional activity. The inhibition of E2F1-mediated gene expression ultimately results in a G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[1][3][5]

Furthermore, this compound has been shown to induce mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and DNA damage accumulation, which contribute to its apoptotic effects.[1][3][5]

Signaling Pathway Diagram

Caption: Mechanism of this compound in colorectal cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological effects of this compound.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potency of this compound against various HDAC isoforms.

-

Principle: A fluorogenic substrate, an acetylated peptide linked to a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing the fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity.

-

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, 2, 6, 8)

-

Fluorogenic HDAC substrate (e.g., Ac-Lys-Tyr-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer enzyme

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer. A 10-dose format with a 3-fold serial dilution starting from 1 µM is a typical approach.[3]

-

In a 96-well plate, add the HDAC enzyme solution to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for the reaction time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer enzyme solution.

-

Incubate at room temperature for a short period (e.g., 15 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 360/460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Principle: Cellular DNA is stained with a fluorescent dye (e.g., Propidium Iodide - PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT29)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed CRC cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0.2, 0.5, and 1 µM) or DMSO as a vehicle control for 24 hours.[1]

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

-

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay is used to quantify the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Colorectal cancer cell lines

-

This compound

-

Flow cytometer

-

-

Procedure:

-

Seed CRC cells in 6-well plates.

-

Treat the cells with different concentrations of this compound (e.g., 0.2, 0.5, and 1 µM) or DMSO for 48 hours.[3]

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate software (e.g., FlowJo) to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS following treatment with this compound.

-

Principle: A cell-permeable, non-fluorescent probe (e.g., DCFH-DA) is taken up by cells. Intracellular esterases cleave the acetate groups, trapping the probe inside. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

-

Materials:

-

ROS Detection Assay Kit (e.g., containing DCFH-DA)

-

Colorectal cancer cell lines

-

This compound

-

Flow cytometer or fluorescence plate reader

-

-

Procedure:

-

Seed cells and treat with this compound as described in the previous protocols.

-

At the end of the treatment period, incubate the cells with the ROS detection probe (e.g., DCFH-DA) at 37°C for a specified time (e.g., 20-30 minutes) according to the manufacturer's instructions.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

-

An optional step is to pre-incubate cells with a ROS scavenger, such as N-acetylcysteine (NAC), before this compound treatment to confirm that the observed effects are ROS-dependent.[3]

-

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HR488B in Colorectal Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] Emerging evidence has highlighted the critical role of epigenetic modifications in the pathogenesis of CRC, with histone deacetylases (HDACs) emerging as promising therapeutic targets.[1] This technical guide provides an in-depth overview of HR488B, a novel, potent, and selective small-molecule inhibitor of HDAC1, and its preclinical efficacy in colorectal cancer models.[1][3] this compound demonstrates significant anti-tumor activity by targeting the E2F1/Rb/HDAC1 signaling axis, leading to cell cycle arrest and apoptosis.[1][2] This document summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the core signaling pathway and experimental workflows, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a novel thiazole-based small-molecule histone deacetylase inhibitor (HDACi) with high affinity and selectivity for HDAC1.[1][3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, including colorectal cancer, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1] By inhibiting HDAC1, this compound aims to restore normal patterns of gene expression, thereby impeding cancer cell growth and survival.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects in colorectal cancer by modulating the E2F1/Rb/HDAC1 signaling pathway.[1][2] In normal physiological conditions, the retinoblastoma protein (Rb) is in a hypophosphorylated state and binds to the E2F1 transcription factor, sequestering it and preventing the transcription of genes required for cell cycle progression. HDAC1 is a key component of this repressive complex.

In colorectal cancer cells, this regulation is often disrupted. This compound intervenes in this pathway through a multi-step mechanism:

-

HDAC1 Inhibition : this compound directly binds to and inhibits the enzymatic activity of HDAC1.[1][3]

-

Decreased Rb Phosphorylation : The inhibition of HDAC1 by this compound leads to a significant decrease in the phosphorylation of the Rb protein.[1][2]

-

Stabilization of the E2F1/Rb/HDAC1 Complex : The hypophosphorylated state of Rb strengthens its association with E2F1 and HDAC1, preventing the release of active E2F1.[1][2]

-

Suppression of E2F1 Target Genes : With E2F1 sequestered in the repressive complex, the transcription of its target genes, which are essential for cell cycle progression (e.g., Cyclin D1, CDK4), is significantly reduced.[5]

-

Induction of Cell Cycle Arrest and Apoptosis : The downregulation of cell cycle-promoting genes leads to a G0/G1 phase cell cycle arrest.[1][5] Furthermore, this compound induces apoptosis through mechanisms involving mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[1][6]

Signaling Pathway Diagram

Caption: Mechanism of this compound in colorectal cancer cells.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and efficacy.

Table 1: In Vitro HDACs Isoform Inhibition[3]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |

| This compound | 1.24 | 10.42 | >10 | >10 |

| SAHA (Vorinostat) | 15.12 | - | - | - |

IC₅₀: Half-maximal inhibitory concentration. Data derived from in vitro enzymatic assays.

Table 2: In Vivo Efficacy in HCT116 Xenograft Model[7]

| Treatment Group | Dosage | Mean Tumor Volume Reduction |

| Vehicle (DMSO) | - | Baseline |

| SAHA | 10 mg/kg/d | Significant |

| This compound | 10 mg/kg/d | Markedly significant vs. Vehicle & SAHA |

Treatment was administered via intraperitoneal injection for 21 days.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro HDAC Inhibition Assay

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various HDAC isoforms.

-

Methodology : Recombinant human HDAC enzymes (HDAC1, 2, 6, and 8) were used. The assay was performed using a fluorogenic substrate. The fluorescence generated from the deacetylation of the substrate was measured. This compound was serially diluted and added to the reaction. The fluorescence intensity was measured using a microplate reader. IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Culture

-

Cell Lines : Human colorectal carcinoma cell lines HCT116 and HT29 were utilized.

-

Culture Conditions : Cells were maintained in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO₂.

Cell Cycle Analysis

-

Objective : To assess the effect of this compound on cell cycle distribution.

-

Methodology :

-

HCT116 and HT29 cells were seeded in 6-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO (vehicle control) for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

-

Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

-

Western Blot Analysis

-

Objective : To measure the expression levels of key proteins in the E2F1/Rb/HDAC1 pathway.

-

Methodology :

-

Cells were treated with this compound at various concentrations (e.g., 0.2, 0.5, and 1 µM) for 24 hours.

-

Total protein was extracted using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against E2F1, CDK4, Cyclin D1, and β-actin (as a loading control).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective : To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.

-

Animal Model : BALB/c nude mice were used.

-

Methodology :

-

HCT116 cells (1 x 10⁶) were injected subcutaneously into the dorsal flank of the mice.

-

Once tumors reached a palpable size (approximately 7 days post-injection), mice were randomly assigned to treatment groups.

-

Mice were treated daily for 21 days with intraperitoneal injections of either vehicle (5% DMSO in PBS), SAHA (10 mg/kg), or this compound (10 mg/kg).

-

Tumor volume and body weight were measured every two days.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry for Ki67, Ac-H3, and Ac-H4).

-

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for colorectal cancer.[1] Its high potency and selectivity for HDAC1, combined with a well-defined mechanism of action targeting the E2F1/Rb/HDAC1 axis, provide a strong rationale for its continued development.[1][2][3] The preclinical data robustly demonstrate its ability to inhibit CRC cell growth both in vitro and in vivo.[1][7]

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to establish a safe and effective dosing regimen for clinical trials. Furthermore, exploring the potential of this compound in combination with other standard-of-care chemotherapies or targeted agents could reveal synergistic effects and provide new avenues for overcoming drug resistance in colorectal cancer. The identification of predictive biomarkers to select patients most likely to respond to this compound therapy will also be crucial for its successful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis for Colorectal Cancer Therapy

For Immediate Release

This technical whitepaper provides an in-depth analysis of HR488B, a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1). This compound demonstrates significant anti-tumor activity in colorectal cancer (CRC) models by targeting the critical E2F1/Rb/HDAC1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative efficacy, and experimental protocols related to this compound.

Core Mechanism of Action

This compound is a thiazole-containing hydroxamic acid-based small molecule that exhibits high-affinity binding to HDAC1.[1] Its primary mechanism of action involves the inhibition of HDAC1, a key enzyme in the E2F1/Rb/HDAC1 transcriptional repressor complex. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

The retinoblastoma protein (Rb) is a tumor suppressor that, in its hypophosphorylated state, binds to the E2F1 transcription factor, sequestering it and preventing the transcription of genes necessary for cell cycle progression. This repression is stabilized by the recruitment of HDAC1 to the complex. The phosphorylation of Rb leads to the dissociation of this complex, releasing E2F1 to activate target genes and drive cell division.

This compound intervenes in this process by inhibiting HDAC1. This leads to a decrease in the phosphorylation of Rb, which in turn stabilizes the E2F1/Rb/HDAC1 complex.[2][3] By preventing the release of E2F1, this compound effectively halts the cell cycle at the G0/G1 phase and induces apoptosis in cancer cells.[1][4]

Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against HDAC1 and significant cytotoxic effects against various cancer cell lines.

In Vitro HDAC Isoform Inhibition

The inhibitory activity of this compound against several HDAC isoforms was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |

| This compound | 1.24 | 10.42 | > 10 | > 10 |

| SAHA | 15.12 | - | - | - |

| SAHA (Suberanilohydroxamic acid) is an FDA-approved HDAC inhibitor used as a positive control.[2][5] |

In Vitro Anti-proliferative Activity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and a normal human cell line.

| Cell Line | Cancer Type | This compound IC50 (µM) | SAHA IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 0.17 | 2.13 |

| HT29 | Colorectal Adenocarcinoma | 0.59 | - |

| A549 | Lung Carcinoma | - | - |

| H1299 | Non-Small Cell Lung Cancer | - | - |

| HepG2 | Hepatocellular Carcinoma | - | - |

| MCF-7 | Breast Adenocarcinoma | - | - |

| 293T | Normal Human Kidney | - | - |

| Data for A549, H1299, HepG2, MCF-7, and 293T are mentioned as examined but specific IC50 values are not provided in the primary source.[5] |

Binding Affinity

The binding affinity of this compound to HDAC1 was determined using MicroScale Thermophoresis (MST).

| Compound | Target | Dissociation Constant (Kd) (µM) |

| This compound | HDAC1 | 33.6 ± 0.13 |

| [5] |

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The anti-tumor efficacy of this compound was assessed in a xenograft model using HCT116 colorectal cancer cells implanted in nude mice.

| Treatment Group | Dose | Administration | Mean Tumor Volume Reduction |

| This compound | 10 mg/kg/day | Intraperitoneal | Significant reduction compared to control and SAHA |

| SAHA | 10 mg/kg/day | Intraperitoneal | - |

| Vehicle (DMSO) | - | Intraperitoneal | - |

| The primary source states a "marked reduction in tumor volume" for the this compound group compared to control and SAHA groups, though specific percentage reduction is not provided.[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro HDAC Inhibition Assay

The in vitro inhibitory activity of this compound against HDAC isoforms (HDAC1, 2, 6, and 8) was determined using commercially available enzymatic assays.

-

Compound Preparation: this compound was dissolved in DMSO to create a stock solution.

-

Assay Reaction: The assay was performed according to the manufacturer's instructions (Reaction Biology Corporation). Briefly, the HDAC enzyme, a fluorogenic substrate, and varying concentrations of this compound were incubated together.

-

Measurement: The fluorescence generated by the deacetylation of the substrate was measured over time.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[1]

Cell Culture and Proliferation Assay (CCK-8)

-

Cell Lines: Human colorectal cancer cell lines (HCT116, HT29) and other cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound or SAHA for 72 hours.

-

Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.

-

Data Analysis: The absorbance was measured at 450 nm, and the IC50 values were calculated.[5]

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against E2F1, CDK4, Cyclin D1, Ac-H3, Ac-H4, and β-actin overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: HCT116 and HT29 cells were treated with this compound (0.5 and 1 µM) or DMSO for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using Modfit LT 4.1 software.[1][5]

In Vivo Colorectal Cancer Xenograft Model

Conclusion

This compound is a promising novel HDAC1 inhibitor with a well-defined mechanism of action centered on the E2F1/Rb/HDAC1 signaling pathway. Its potent and selective activity against HDAC1, coupled with significant anti-proliferative effects in colorectal cancer models, underscores its potential as a therapeutic candidate. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals, facilitating further investigation into the clinical translation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis in Colorectal Cancer

An In-depth Technical Guide on the Discovery and Preclinical Development of HR488B

Abstract

This compound is a novel, potent, and selective small-molecule inhibitor of histone deacetylase 1 (HDAC1).[1][2] Developed as a thiazole-based hydroxamate compound, this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC).[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols used for its characterization, and visualizes its core signaling pathway and experimental workflows. This technical guide is intended for researchers and drug development professionals in the field of oncology and epigenetic therapeutics.

Discovery and Rationale

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their overexpression in several cancers, including colorectal cancer, makes them a compelling therapeutic target.[2] While several HDAC inhibitors (HDACis) have been developed, their efficacy in solid tumors has been limited.[3] This led to the design and synthesis of a series of novel thiazole-based HDACis, from which this compound was identified as a lead candidate due to its potent and selective inhibitory activity against HDAC1.[1][2] this compound was developed from an in-house library of small-molecule hydroxamate-based HDACis.[3]

In Vitro Characterization

HDAC Isoform Selectivity and Potency

This compound was found to be a highly potent inhibitor of HDAC1 with an IC50 value of 1.24 nM.[3][4] It exhibited significant selectivity for HDAC1 over other HDAC isoforms, demonstrating a nearly 12-fold higher potency against HDAC1 compared to the FDA-approved HDACi, SAHA.[3][4]

| Target | This compound IC50 (nM) | SAHA IC50 (nM) |

| HDAC1 | 1.24 | 15.12 |

| HDAC2 | 10.42 | - |

| HDAC6 | >10,000 | - |

| HDAC8 | >10,000 | - |

| Table 1: In vitro inhibition of HDAC isoforms by this compound and SAHA.[3][4] |

Anti-proliferative Activity in Colorectal Cancer Cell Lines

This compound demonstrated potent anti-proliferative effects in human colorectal cancer cell lines, HCT116 and HT29, with IC50 values of 0.17 µM and 0.59 µM, respectively.[3]

| Cell Line | This compound IC50 (µM) | SAHA IC50 (µM) |

| HCT116 | 0.17 | 2.13 |

| HT29 | 0.59 | - |

| Table 2: Anti-proliferative activity of this compound in colorectal cancer cell lines.[3] |

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 signaling axis.[1][2] In cancer cells, the retinoblastoma protein (Rb) is often hyper-phosphorylated, leading to the release of the E2F1 transcription factor. E2F1 then promotes the transcription of genes involved in cell cycle progression. This compound inhibits HDAC1, which is part of a complex with Rb and E2F1.[1][2] This inhibition leads to a decrease in the phosphorylation of Rb, thereby preventing the release of E2F1 and ultimately suppressing the transcription of its target genes.[1][2] This mechanism results in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1][2]

Induction of Cell Cycle Arrest and Apoptosis

Treatment of CRC cells with this compound resulted in a dose-dependent increase in the G0/G1 cell population, indicating cell cycle arrest.[5] This was accompanied by a decrease in the expression of key cell cycle regulatory proteins, including E2F1, CDK4, and Cyclin D1.[5] Furthermore, this compound induced apoptosis in a dose-dependent manner, as evidenced by Annexin V-FITC/PI double-staining analysis.[3] The apoptotic cascade was further confirmed by the increased expression of cleaved PARP, cleaved caspase-3, Bax, and Cytochrome C, and decreased expression of the anti-apoptotic protein Bcl-2.[3]

Mitochondrial Dysfunction and Oxidative Stress

This compound was shown to induce mitochondrial dysfunction in CRC cells, characterized by a decrease in the mitochondrial membrane potential.[3] This is often associated with an increase in reactive oxygen species (ROS). Indeed, treatment with this compound led to a dose-dependent increase in ROS production, contributing to DNA damage and subsequent apoptosis.[2][3]

In Vivo Efficacy in a Xenograft Model

The anti-tumor effects of this compound were evaluated in an in vivo xenograft model using HCT116 cells implanted in nude mice.[3] Intraperitoneal administration of this compound at a dose of 10 mg/kg/day for 21 days resulted in a significant reduction in tumor volume compared to both the vehicle control and SAHA-treated groups.[3] Importantly, no significant toxicity was observed in the this compound-treated mice.[3] Immunohistochemical analysis of the tumor tissues confirmed the in vivo mechanism of action, showing increased acetylation of H3 and H4, and decreased expression of the proliferation marker Ki67 and E2F1.[3]

| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | ~1200 | - |

| SAHA (10 mg/kg) | ~800 | ~33% |

| This compound (10 mg/kg) | ~400 | ~67% |

| Table 3: In vivo anti-tumor efficacy of this compound in an HCT116 xenograft model (approximate values based on graphical data).[3] |

Experimental Protocols

HDAC Inhibition Assay

The HDAC inhibition assay for this compound was performed by Reaction Biology Corporation.[3] A 10 mM stock solution of this compound in DMSO was used in a 10-dose IC50 mode with a 3-fold serial dilution, starting at 1 µM. The assay utilized a fluorescence detection method with an Ac-Lys-Tyr-Lys(Ac)-AMC substrate. IC50 values were determined using GraphPad Prism software.[3]

Cell Viability Assay

Colorectal cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.[2] After 24 hours, cells were treated with various concentrations of this compound or DMSO for 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm, and the results were expressed as relative viability compared to the untreated control.[3]

Western Blot Analysis

Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.[2] Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an ECL detection system.[6]

Cell Cycle and Apoptosis Analysis by Flow Cytometry

For cell cycle analysis, cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol overnight at -20°C. Cells were then stained with propidium iodide (PI) containing RNase A. For apoptosis analysis, cells were treated with this compound for 48 hours and then stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.[3] Samples were analyzed on a BD FACS Celesta flow cytometer.[1][2]

In Vivo Xenograft Study

All animal experiments were approved by the Institutional Animal Care and Use Committee of Shanghai Ocean University.[1] Nude mice were subcutaneously injected with 5 x 10⁶ HCT116 cells. When tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to treatment groups. This compound (10 mg/kg), SAHA (10 mg/kg), or vehicle (DMSO) were administered daily via intraperitoneal injection for 21 days.[3] Tumor volume and body weight were measured every two days. At the end of the study, tumors were excised for further analysis.[3]

Conclusion and Future Directions

This compound is a novel and highly potent HDAC1 inhibitor with promising anti-tumor activity in preclinical models of colorectal cancer.[1][2] Its distinct mechanism of action, involving the targeted inhibition of the E2F1/Rb/HDAC1 axis, provides a strong rationale for its further development.[1][2] The in vitro and in vivo data presented here demonstrate its potential as a therapeutic candidate for CRC. To date, there is no publicly available information regarding the clinical development or clinical trials of this compound. Future studies will be required to evaluate its safety, pharmacokinetics, and efficacy in human subjects.

References

- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. origene.com [origene.com]

An In-depth Technical Guide to HR488B: A Novel Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HR488B is a novel, potent, and selective small-molecule inhibitor of histone deacetylase 1 (HDAC1).[1][2] As a thiazole-containing hydroxamic acid derivative, this compound has demonstrated significant anti-cancer activity, particularly in preclinical models of colorectal cancer (CRC).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound. Detailed experimental protocols for key assays are also included to facilitate further research and development.

Chemical Structure and Properties

This compound is a thiazole-based hydroxamic acid small molecule.[1] Its chemical structure was deduced from the synthesis scheme provided in the supplementary information of the primary research publication. The IUPAC name is N-hydroxy-7-(4-(2-(4-methoxyphenylamino)-2-oxoethyl)thiazol-2-yl)heptanamide.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C20H24N4O5S | Inferred from structure |

| Molecular Weight | 448.5 g/mol | Inferred from structure |

| Appearance | Not reported | |

| Solubility | Not reported | |

| Stability | Not reported |

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting HDAC1, a class I histone deacetylase.[1][2] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.

The primary mechanism of action in colorectal cancer involves the E2F1/Rb/HDAC1 signaling pathway.[1][2] this compound decreases the phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F transcription factor 1 (E2F1) from the E2F1/Rb/HDAC1 complex.[1][2] This sequestration of E2F1 inhibits the transcription of genes necessary for cell cycle progression, leading to G0/G1 cell cycle arrest and apoptosis.[1][2]

Furthermore, this compound-induced apoptosis is associated with mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the accumulation of DNA damage.[1][2]

Signaling Pathway of this compound in Colorectal Cancer

Quantitative Data

Table 1: In Vitro Inhibition of HDAC Isoforms by this compound[3]

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 1.24 |

| HDAC2 | 10.42 |

| HDAC6 | > 10,000 |

| HDAC8 | > 10,000 |

Data presented as the half-maximal inhibitory concentration (IC50).

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines[1]

| Cell Line | IC50 (µM) |

| HCT116 | 0.17 |

| HT29 | 0.59 |

Data presented as the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research on this compound.

In Vitro HDAC Activity Assay

This protocol is adapted from commercially available fluorometric HDAC assay kits.

Objective: To determine the inhibitory activity of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound and reference compounds (e.g., SAHA) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

In a 96-well black microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with enzyme and DMSO as a positive control and wells with buffer only as a negative control.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Colorectal cancer cell lines (HCT116, HT29)

-

Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29, supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include DMSO-treated cells as a vehicle control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

Objective: To detect changes in protein expression levels (e.g., acetylated histones, cell cycle-related proteins) following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Rb, anti-E2F1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin).

Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

HCT116 colorectal cancer cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration (e.g., in DMSO and PEG300)

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally) and the vehicle control daily or as per the experimental design.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).

Experimental Workflow Diagram

Conclusion

This compound is a promising novel HDAC1 inhibitor with potent and selective activity against colorectal cancer cells in preclinical models. Its well-defined mechanism of action, targeting the E2F1/Rb/HDAC1 pathway, provides a strong rationale for its further development as a potential therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other next-generation HDAC inhibitors.

References

HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis for Colorectal Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in epigenetic research have identified histone deacetylase inhibitors (HDACis) as a promising class of anti-cancer agents. This technical guide delves into the molecular mechanisms of HR488B, a novel, potent, and highly selective small-molecule inhibitor of histone deacetylase 1 (HDAC1). Primarily focusing on its effects in colorectal cancer (CRC), this document synthesizes the current understanding of this compound's impact on gene expression, its modulation of key signaling pathways, and the experimental methodologies used to elucidate its anti-tumor activity. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Colorectal cancer remains a significant global health challenge, ranking as the third most common cancer worldwide.[1][2] The quest for more effective therapeutic strategies has led to the investigation of epigenetic modulators, such as HDACis.[1] Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, including CRC, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1]

This compound is a novel thiazole-based small molecule that has been identified as a potent and specific inhibitor of HDAC1.[1][2] It has demonstrated significant anti-proliferative effects in colorectal cancer cells both in vitro and in vivo.[1][2] This guide provides a detailed overview of the molecular pharmacology of this compound, with a specific focus on its effects on gene expression and the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of HDAC1.[1][2] This inhibition leads to an increase in histone acetylation, specifically on H3 and H4, which in turn alters chromatin structure and reactivates the expression of silenced genes.[3] The primary mechanism of action of this compound revolves around its ability to disrupt the E2F1/Rb/HDAC1 complex, a critical regulator of cell cycle progression.[1][2]

Mechanistically, this compound's inhibition of HDAC1 leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F1 transcription factor, preventing its release and subsequent activation of target genes required for the G1 to S phase transition of the cell cycle.[1][2] This sequestration of E2F1 ultimately leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2]

Effect on Gene Expression in Colorectal Cancer Cells

The impact of this compound on the transcriptome of colorectal cancer cells has been investigated using RNA sequencing (RNA-Seq). In HCT116 colorectal cancer cells treated with this compound, a significant alteration in gene expression was observed, with 3105 genes being upregulated and 2246 genes downregulated.[3]

Downregulated Genes and Pathway Analysis

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of the downregulated genes revealed a significant enrichment of pathways related to the cell cycle.[3][4] Gene Set Enrichment Analysis (GSEA) further confirmed that the cell cycle pathway was significantly suppressed by this compound treatment.[3][4]

Key genes involved in cell cycle progression were notably downregulated following this compound treatment.[3][4] A summary of these key downregulated genes is presented in the table below.

| Gene Symbol | Gene Name | Function in Cell Cycle |

| E2F1 | E2F Transcription Factor 1 | Transcription factor that plays a crucial role in the G1/S transition.[1][3] |

| CDK4 | Cyclin Dependent Kinase 4 | Forms a complex with Cyclin D1 to promote cell cycle progression from G1 to S phase.[3] |

| CCND1 | Cyclin D1 | Regulatory subunit of CDK4/6, essential for G1 phase progression.[3] |

The downregulation of these critical cell cycle regulators provides a molecular basis for the observed G0/G1 cell cycle arrest induced by this compound.[3][4]

Signaling Pathway Modulation

This compound's primary molecular target is HDAC1, and its inhibitory action initiates a cascade of events that modulate key signaling pathways involved in cancer cell proliferation and survival. The central pathway affected is the E2F1/Rb/HDAC1 axis.

The E2F1/Rb/HDAC1 Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound:

Caption: this compound's effect on the E2F1/Rb/HDAC1 signaling pathway.

In proliferating cancer cells, the CDK4/Cyclin D1 complex phosphorylates Rb, causing the dissociation of the E2F1/Rb/HDAC1 complex and the release of the E2F1 transcription factor. E2F1 then activates the transcription of genes necessary for the G1/S phase transition. This compound inhibits HDAC1, leading to the downregulation of CDK4 and Cyclin D1 expression.[3] This results in the hypophosphorylation of Rb, which stabilizes the E2F1/Rb/HDAC1 complex, sequestering E2F1 and preventing the transcription of its target genes.[1][2] This ultimately leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effects.

RNA Sequencing (RNA-Seq)

-

Cell Culture and Treatment: HCT116 cells were cultured in appropriate media and treated with either DMSO (control) or this compound for 24 hours.[3]

-

RNA Extraction and Library Preparation: Total RNA was extracted from the cells using a standard RNA extraction kit. The quality and quantity of the RNA were assessed. RNA-Seq libraries were then prepared according to the manufacturer's protocols.

-

Sequencing and Data Analysis: The prepared libraries were sequenced on a high-throughput sequencing platform. The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then aligned to the human reference genome.

-

Differential Gene Expression Analysis: The aligned reads were used to quantify gene expression levels. Differential gene expression analysis was performed between the this compound-treated and DMSO-treated groups to identify upregulated and downregulated genes.[3]

-

Pathway and Functional Analysis: The differentially expressed genes were subjected to KEGG pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify the biological pathways and functions affected by this compound treatment.[3][4]

Caption: A simplified workflow for RNA sequencing analysis.

Western Blot Analysis

-

Cell Lysis and Protein Quantification: HCT116 and HT29 cells were treated with various concentrations of this compound for 24 hours.[4] Cells were then lysed to extract total protein. The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., E2F1, CDK4, Cyclin D1, and β-actin as a loading control).[4]

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands was quantified using densitometry software.

Caption: A general workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: HCT116 and HT29 cells were treated with DMSO or varying concentrations of this compound for 24 hours.[4]

-

Cell Fixation and Staining: Cells were harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content. The percentage of cells in each phase was quantified.[4]

Conclusion

This compound represents a promising novel HDAC1 inhibitor with potent anti-tumor activity in colorectal cancer models. Its mechanism of action, centered on the disruption of the E2F1/Rb/HDAC1 signaling axis, leads to significant changes in gene expression, primarily affecting cell cycle regulation. The downregulation of key genes such as E2F1, CDK4, and CCND1 provides a clear molecular rationale for the observed G0/G1 cell cycle arrest and subsequent apoptosis. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to further investigate and potentially translate the therapeutic utility of this compound in oncology. Further research is warranted to explore its efficacy in other cancer types and to evaluate its potential in combination therapies.

References

- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis for Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HR488B, a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1). This compound has demonstrated significant anti-cancer activity, particularly in colorectal cancer (CRC), by inducing cell cycle arrest and apoptosis. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the characterization of this compound.

Core Mechanism of Action

This compound is a thiazole-based hydroxamic acid that functions as a potent and selective inhibitor of HDAC1.[1][2] Its primary mechanism involves targeting the E2F1/Rb/HDAC1 signaling axis, a critical pathway in cell cycle progression.[2][3]

In many cancers, the retinoblastoma protein (Rb) is hyperphosphorylated, leading to the dissociation of the E2F1 transcription factor.[4] Liberated E2F1 then activates the transcription of genes essential for the G1 to S phase transition, such as Cyclin D1 and CDK4, driving uncontrolled cell proliferation.[3][5]

This compound exerts its effect by:

-

Inhibiting HDAC1: As an HDAC1 inhibitor, this compound increases histone acetylation.

-

Reducing Rb Phosphorylation: The compound leads to a significant decrease in the phosphorylation of Rb.[1][2]

-

Stabilizing the E2F1/Rb/HDAC1 Complex: By promoting a hypophosphorylated state of Rb, this compound prevents the release of E2F1.[1][2]

-

Suppressing E2F1 Target Genes: With E2F1 sequestered in the complex, the transcription of downstream targets like Cyclin D1 and CDK4 is repressed.[3][5]

-

Inducing G0/G1 Cell Cycle Arrest: The downregulation of key cell cycle proteins halts the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell growth.[1][2]

Beyond cell cycle arrest, this compound has also been shown to induce apoptosis through mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound regulates the cell cycle.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

In Vitro HDAC Isoform Inhibition

This compound shows high potency against HDAC1 and selectivity over other HDAC isoforms when compared to the FDA-approved HDAC inhibitor SAHA (Vorinostat).[4]

| Compound | IC50 (nM) vs HDAC1 | IC50 (nM) vs HDAC2 | IC50 (µM) vs HDAC6 | IC50 (µM) vs HDAC8 |

| This compound | 1.24 | 10.42 | > 10 | > 10 |

| SAHA | 15.12 | - | - | - |

| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. Data sourced from Duan et al., 2023.[4] |

Cell Cycle Analysis in Colorectal Cancer Cell Lines

Treatment with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase, confirming its role in inducing cell cycle arrest.[3][5]

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HCT116 | DMSO (Control) | 55.1 | 35.2 | 9.7 |

| This compound (0.5 µM) | 68.4 | 22.1 | 9.5 | |

| This compound (1 µM) | 75.3 | 15.6 | 9.1 | |

| HT29 | DMSO (Control) | 60.2 | 28.9 | 10.9 |

| This compound (0.5 µM) | 72.5 | 18.3 | 9.2 | |

| This compound (1 µM) | 79.8 | 12.1 | 8.1 | |

| Table 2: Effect of this compound on cell cycle distribution in HCT116 and HT29 colorectal cancer cells.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle regulation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

-

Cell Seeding: Seed HCT116 and HT29 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.5 µM and 1 µM) for 24 hours.[5]

-

Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

-

Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western Blot Analysis for Cell Cycle Proteins

This protocol is used to measure the expression levels of key cell cycle regulatory proteins.

Methodology:

-

Cell Culture and Lysis: Culture and treat HCT116 and HT29 cells with this compound (0.2, 0.5, and 1 µM) for 24 hours.[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against E2F1, CDK4, Cyclin D1, and β-actin (as a loading control) overnight at 4°C.[5]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Experimental Workflow Diagram

The diagram below outlines the general workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a promising novel HDAC1 inhibitor with potent anti-proliferative effects in colorectal cancer models.[3] Its ability to specifically target the E2F1/Rb/HDAC1 axis, leading to G0/G1 cell cycle arrest, marks it as a potential candidate for future cancer therapy.[1][2] Further in vivo studies and exploration in other cancer types are warranted to fully elucidate its therapeutic potential.

References

- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

HR488B: A Novel HDAC1 Inhibitor Driving Apoptosis in Colorectal Cancer Cells

For Immediate Release

A deep dive into the molecular mechanisms of HR488B, a promising small molecule inhibitor, reveals its potent anti-cancer activity in colorectal cancer (CRC) cells. This technical guide consolidates the current understanding of this compound-induced apoptosis, offering researchers and drug development professionals a comprehensive overview of its mechanism of action, experimental validation, and the signaling pathways it modulates.

This compound, a novel and efficient histone deacetylase 1 (HDAC1) inhibitor, has demonstrated significant efficacy in suppressing the growth of colorectal cancer cells.[1][2] This thiazole-based small molecule has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis through a multi-faceted approach involving mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[1][2] Mechanistically, this compound's action is centered on the E2F1/Rb/HDAC1 axis, a critical pathway in cell cycle regulation.[1][2]

Mechanism of Action: Targeting the E2F1/Rb/HDAC1 Axis

This compound exhibits a high binding affinity for HDAC1.[1][2] Its inhibitory action on HDAC1 leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[1][2] This reduction in phosphorylated Rb (p-Rb) prevents the release of the E2F transcription factor 1 (E2F1) from the E2F1/Rb/HDAC1 complex.[1][2] Consequently, the suppression of E2F1 expression plays a crucial role in the anti-cancer effects of this compound.[1][2] The downstream effects include the downregulation of key cell cycle regulatory proteins such as CDK4 and Cyclin D1, leading to cell cycle arrest.[3]

The induction of apoptosis by this compound is a key component of its therapeutic potential. Treatment of CRC cells with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the release of cytochrome C.[4] This is further evidenced by the cleavage of PARP and caspase-3, and a shift in the balance of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data demonstrating the potent anti-CRC activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | This compound IC50 (nM) | SAHA IC50 (nM) |

| HDAC1 | 1.24 | 15.12 |

| HDAC2 | 10.42 | - |

| HDAC6 | >10,000 | - |

| HDAC8 | >10,000 | - |

Data sourced from a study by Duan et al., demonstrating this compound's high potency and selectivity for HDAC1.[5]

Table 2: Apoptosis Induction in CRC Cell Lines by this compound

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |

| HCT116 | 0.2 | ~15 |

| 0.5 | ~25 | |

| 1 | ~40 | |

| HT29 | 0.2 | ~10 |

| 0.5 | ~20 | |

| 1 | ~35 |

Apoptosis was measured by Annexin V-FITC/PI double-staining after 48 hours of treatment.[4]

Table 3: Effect of this compound on Cell Cycle Distribution in CRC Cells

| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) |

| HCT116 | 0.5 | ~60 |

| 1 | ~75 | |

| HT29 | 0.5 | ~55 |

| 1 | ~70 |

Cell cycle analysis was performed by flow cytometry after 24 hours of treatment.[3]

Signaling Pathways and Experimental Workflow